![molecular formula C12H11F2NO4 B6142590 methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate CAS No. 926199-54-4](/img/structure/B6142590.png)
methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate
Overview
Description
The compound “methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate” is likely to be an organic compound containing an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring is substituted at the 4-position with a difluoromethoxy group and at the 5-position with a methoxy group. Additionally, a carboxylate ester group is attached to the 2-position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have an indole core with substituents at the 2, 4, and 5 positions. The presence of the difluoromethoxy and methoxy groups would likely impart some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing difluoromethoxy and carboxylate ester groups. The indole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (difluoromethoxy and carboxylate ester) and nonpolar (methoxy) groups would likely give it unique solubility properties .Scientific Research Applications
Pharmaceutical Research: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) inhibitors are crucial in the treatment of various inflammatory diseases. The compound’s structure suggests potential as a PDE4 inhibitor, which could be beneficial in developing new therapeutic agents for conditions like asthma, COPD, and psoriasis .
Organic Synthesis: Late-Stage Functionalization
The difluoromethoxy group is valuable in late-stage functionalization, allowing for the introduction of fluorine-containing motifs into complex molecules. This can significantly impact the physical, chemical, and biological properties of pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been found to target matrix metalloproteinases (mmps), which play a crucial role in angiogenesis
Mode of Action
The exact mode of action of methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate is currently unknown. Compounds with similar structures have been found to inhibit the proteolytic activities of mmps, thereby regulating angiogenesis . More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Compounds that target mmps can influence the process of angiogenesis
Result of Action
Similar compounds have been found to inhibit tumor growth and lung metastasis
Action Environment
Similar compounds have been found to be environmentally benign . More research is needed to understand how environmental factors influence the action of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4/c1-17-9-4-3-7-6(10(9)19-12(13)14)5-8(15-7)11(16)18-2/h3-5,12,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMTRHFAWEIDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185324 | |
Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
CAS RN |
926199-54-4 | |
Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926199-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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